

# A Comprehensive Technical Guide to 4-Chloro-4'-methoxybutyrophenone

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## Compound of Interest

Compound Name: 4-Chloro-4'-methoxybutyrophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **4-Chloro-4'-methoxybutyrophenone**, a key chemical intermediate. It covers its fundamental chemical and physical properties, synthesis protocols with mechanistic insights, analytical characterization, applications in pharmaceutical development, and essential safety and handling procedures.

## Core Chemical Identity

**4-Chloro-4'-methoxybutyrophenone** is a butyrophenone derivative characterized by a chlorine atom on the butyryl chain and a methoxy group on the phenyl ring.<sup>[1]</sup>

- CAS Number: 40877-19-8<sup>[1][2][3]</sup>
- Molecular Formula: C<sub>11</sub>H<sub>13</sub>ClO<sub>2</sub><sup>[1][2]</sup>
- IUPAC Name: 4-chloro-1-(4-methoxyphenyl)butan-1-one<sup>[1][3]</sup>
- Synonyms: 3-Chloropropyl 4-methoxyphenyl ketone, γ-Chloro-p-methoxybutyrophenone<sup>[1][2]</sup>

## Molecular Structure

Caption: 2D structure of **4-Chloro-4'-methoxybutyrophenone**.

## Physicochemical Properties

This compound typically appears as an off-white to grey or brownish crystalline powder.<sup>[1][4]</sup> It is soluble in organic solvents and sparingly soluble in water.<sup>[1]</sup> A summary of its key physical and chemical properties is presented below.

Property	Value	Source(s)
Molecular Weight	212.67 g/mol	<sup>[2][3]</sup>
Melting Point	32-35 °C	<sup>[1][4]</sup>
Boiling Point	343.9 °C at 760 mmHg; 159-163 °C at 2 mmHg	<sup>[1][4]</sup>
Density	~1.123 g/cm <sup>3</sup>	<sup>[1]</sup>
Flash Point	145.5 °C	<sup>[1]</sup>
XLogP3	2.6	<sup>[5]</sup>
Topological Polar Surface Area	26.3 Å <sup>2</sup>	<sup>[1]</sup>
Hydrogen Bond Acceptor Count	2	<sup>[1]</sup>
Rotatable Bond Count	5	<sup>[1]</sup>

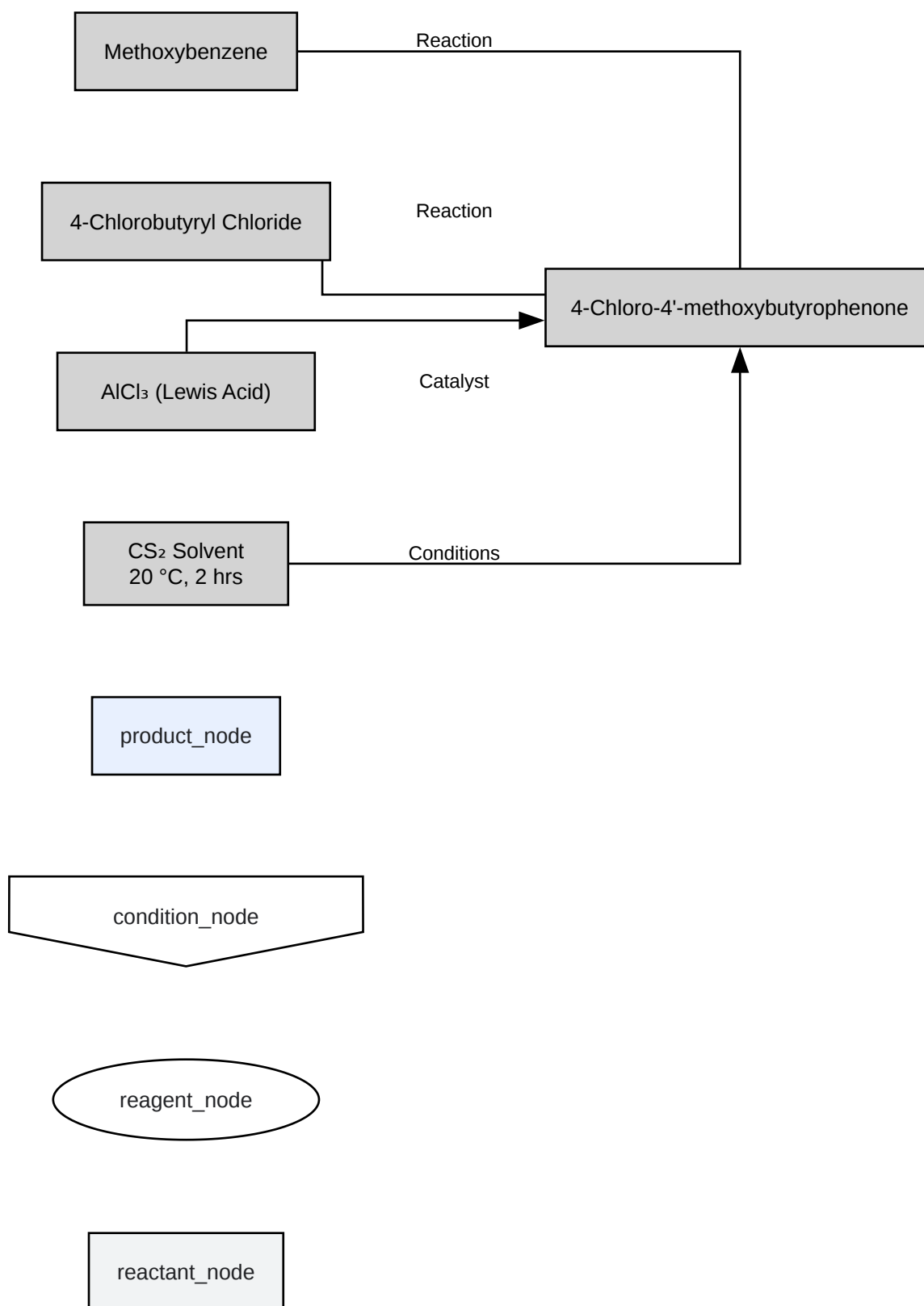
## Synthesis and Mechanistic Considerations

### Primary Synthetic Route: Friedel-Crafts Acylation

The most common laboratory and industrial synthesis of **4-Chloro-4'-methoxybutyrophenone** involves the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.<sup>[1]</sup>

Reaction: Methoxybenzene + 4-Chlorobutyryl Chloride → **4-Chloro-4'-methoxybutyrophenone**

This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>), and is typically performed in a non-polar solvent like carbon disulfide (CS<sub>2</sub>) at controlled temperatures.<sup>[1]</sup>



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Caption: Workflow for Friedel-Crafts Acylation Synthesis.

**Mechanistic Insight:** The role of the aluminum chloride catalyst is paramount. It coordinates with the acyl chloride, specifically the carbonyl oxygen and the chlorine atom, forming a highly electrophilic acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho-, para-directing activator, leading to the substitution primarily at the para position due to less steric hindrance, which results in the desired 4'-methoxy product.

## Analytical Characterization

To confirm the identity and purity of synthesized **4-Chloro-4'-methoxybutyrophenone**, several analytical techniques are employed.

- **Infrared (IR) Spectroscopy:** The IR spectrum will show characteristic absorption bands. A strong peak around  $1680\text{ cm}^{-1}$  corresponds to the C=O (carbonyl) stretch of the ketone, conjugated to the aromatic ring. Peaks in the  $1600\text{-}1450\text{ cm}^{-1}$  region indicate C=C stretching within the aromatic ring. The C-O stretching of the methoxy group will appear around  $1250\text{ cm}^{-1}$  and  $1030\text{ cm}^{-1}$ , and the C-Cl stretch will be observed in the fingerprint region, typically around  $750\text{-}650\text{ cm}^{-1}$ .
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The spectrum will display distinct signals: a singlet for the methoxy protons ( $-\text{OCH}_3$ ) at approximately 3.8 ppm, aromatic protons as two doublets in the 6.9-8.0 ppm range, and three multiplets for the aliphatic protons of the butyryl chain.
  - $^{13}\text{C}$  NMR: The spectrum will show a signal for the carbonyl carbon around 198 ppm, signals for the aromatic carbons (with the carbon attached to the methoxy group being highly shielded), a signal for the methoxy carbon around 55 ppm, and signals for the three aliphatic carbons.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry will show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

## Applications in Drug Development

**4-Chloro-4'-methoxybutyrophenone** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules.<sup>[1]</sup> Its bifunctional nature—a reactive ketone and an alkyl chloride—allows for a variety of subsequent chemical transformations.

The chloro and methoxy groups are common substituents in drug molecules, influencing properties like binding affinity, metabolic stability, and bioavailability.<sup>[6][7]</sup> While specific pathways are proprietary, compounds with a similar butyrophenone core, such as 4-chloro-4'-fluorobutyrophenone, are known intermediates in the synthesis of antipsychotic drugs like Haloperidol.<sup>[8][9]</sup> This suggests that **4-Chloro-4'-methoxybutyrophenone** is a valuable precursor for creating libraries of compounds for lead discovery and optimization in medicinal chemistry.<sup>[10]</sup>

## Safety, Handling, and Toxicology

**Hazard Identification:** This chemical is classified as a hazardous substance.

- GHS Hazard Statements:
  - H315: Causes skin irritation.<sup>[3][5]</sup>
  - H319: Causes serious eye irritation.<sup>[3][5]</sup>
  - H335: May cause respiratory irritation.<sup>[3][5]</sup>
- Signal Word: Warning<sup>[3][5]</sup>
- Hazard Codes: C (Corrosive)<sup>[1][4]</sup>

**Precautionary Measures and First Aid:** Due to its hazardous nature, strict safety protocols must be followed.

## Detailed Handling Protocol

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.<sup>[11][12]</sup> Ensure that eyewash stations and safety showers are readily accessible.<sup>[13]</sup>

- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[\[11\]](#)[\[13\]](#)
  - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[\[1\]](#)[\[12\]](#)
  - Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[\[1\]](#)[\[12\]](#)
- Handling Procedures: Avoid breathing dust, fumes, or vapors.[\[1\]](#) Prevent contact with skin and eyes.[\[13\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[12\]](#)
- First Aid:
  - If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[\[1\]](#)[\[11\]](#)
  - If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[\[1\]](#)[\[11\]](#)
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[\[1\]](#)[\[11\]](#)
  - If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[\[11\]](#)

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